![molecular formula C14H16N4O2S B2741141 (4-Methylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034227-97-7](/img/structure/B2741141.png)
(4-Methylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Description
(4-Methylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK1265744 or GSK744 and is a potent HIV-1 integrase inhibitor.
Scientific Research Applications
Antibacterial and Antifungal Activity
(4-Methylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone: derivatives have been synthesized and tested for in vitro antibacterial and antifungal activity . These compounds exhibit potential as antimicrobial agents, which is crucial for combating infections.
Assessment of Cell Viability
The compound’s redox potential can be assessed using MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) . Actively respiring cells convert MTT to an insoluble purple formazan, allowing researchers to determine cell viability based on optical density .
Anticancer Properties
Oxadiazole-containing compounds, including those with thiazole moieties, have shown diverse biological properties. These include anticancer effects, making (4-Methylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone derivatives promising candidates for cancer research .
Anti-Inflammatory Potential
Thiazole-containing molecules are attractive for medicinal chemistry due to their anti-inflammatory properties. Researchers have explored these compounds as potential anti-inflammatory agents .
Adenosine Receptor Antagonists
Thiazole-based structures have also been investigated as adenosine receptor antagonists. Their interaction with adenosine receptors could have implications for various physiological processes .
Histone Deacetylase Inhibition
Histone deacetylase inhibitors play a role in epigenetic regulation. Thiazole-containing compounds, such as (4-Methylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone , may contribute to this field by modulating gene expression .
properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-10-13(21-9-17-10)14(19)18-6-2-3-11(8-18)20-12-7-15-4-5-16-12/h4-5,7,9,11H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXOPPYLYGZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone |
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